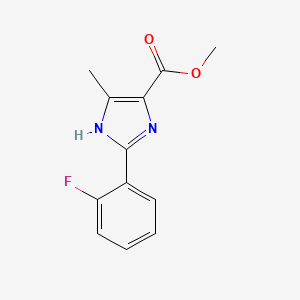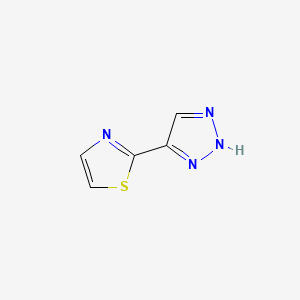
2-(1H-1,2,3-Triazol-4-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-Triazol-4-yl)thiazole is a heterocyclic compound that contains both a triazole and a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-4-yl)thiazole typically involves the cycloaddition reaction between azides and alkynes, known as the “click chemistry” approach. This method is efficient and provides high yields. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error .
化学反応の分析
Types of Reactions: 2-(1H-1,2,3-Triazol-4-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
科学的研究の応用
2-(1H-1,2,3-Triazol-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials with unique properties
作用機序
The mechanism of action of 2-(1H-1,2,3-Triazol-4-yl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent .
類似化合物との比較
- 2-(1H-1,2,3-Triazol-4-yl)-1,3-thiazole-2-amine
- 4-(1H-1,2,3-Triazol-4-yl)-1,3-thiazole-2-amine
- 2-(4-bromophenyl)-5-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole
Uniqueness: 2-(1H-1,2,3-Triazol-4-yl)thiazole is unique due to its dual heterocyclic structure, which imparts a combination of properties from both the triazole and thiazole rings. This duality enhances its biological activity and makes it a versatile compound for various applications .
特性
分子式 |
C5H4N4S |
|---|---|
分子量 |
152.18 g/mol |
IUPAC名 |
2-(2H-triazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H4N4S/c1-2-10-5(6-1)4-3-7-9-8-4/h1-3H,(H,7,8,9) |
InChIキー |
GZEXLOIQEYXPOW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


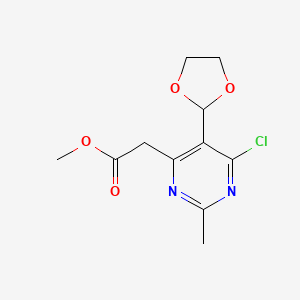
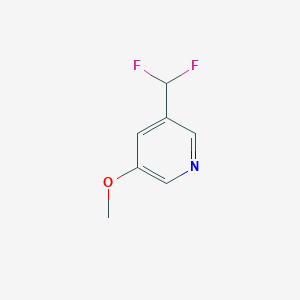
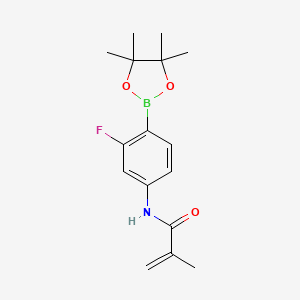

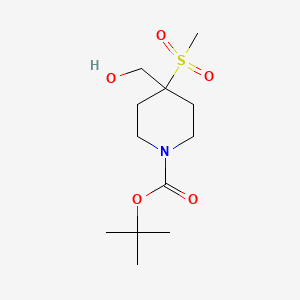
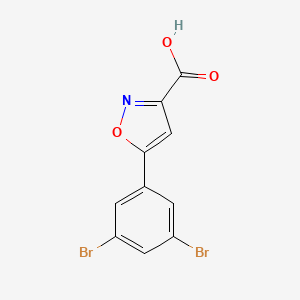
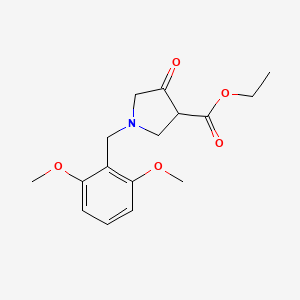
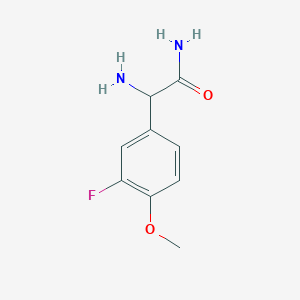
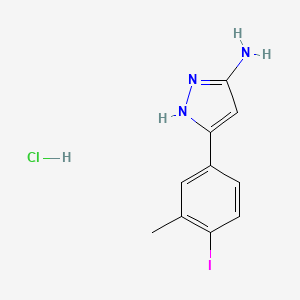
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
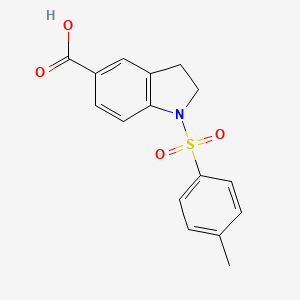
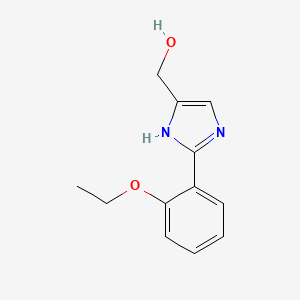
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
